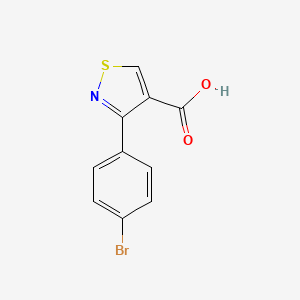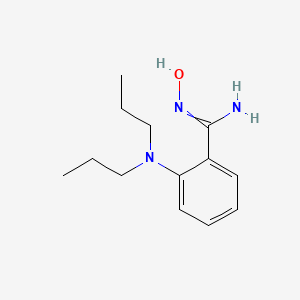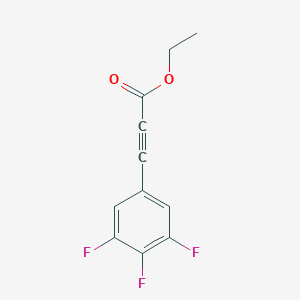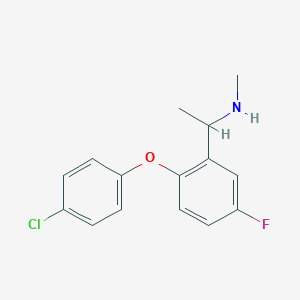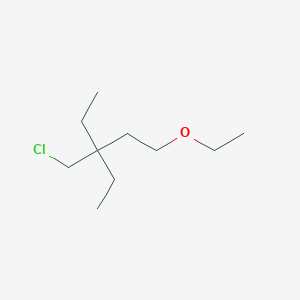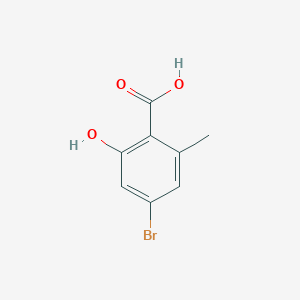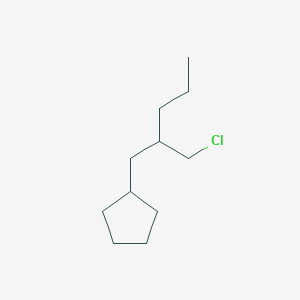
(2-(Chloromethyl)pentyl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Chloromethyl)pentyl)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a chloromethyl group and a pentyl chain. The molecular formula of this compound is C11H21Cl, and it has a molecular weight of 188.74 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)pentyl)cyclopentane can be achieved through several synthetic routes. One common method involves the chloromethylation of cyclopentane followed by the alkylation with a pentyl chain. The reaction conditions typically include the use of a chloromethylating agent such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the industrial production .
化学反応の分析
Types of Reactions
(2-(Chloromethyl)pentyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
(2-(Chloromethyl)pentyl)cyclopentane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of (2-(Chloromethyl)pentyl)cyclopentane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including the development of antimicrobial agents and chemical probes .
類似化合物との比較
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclohexane: A six-membered ring cycloalkane with similar chemical properties.
(2-(Bromomethyl)pentyl)cyclopentane: A bromine-substituted analog with similar reactivity but different reactivity profile due to the presence of bromine instead of chlorine.
Uniqueness
(2-(Chloromethyl)pentyl)cyclopentane is unique due to the presence of both a chloromethyl group and a pentyl chain on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
特性
分子式 |
C11H21Cl |
|---|---|
分子量 |
188.74 g/mol |
IUPAC名 |
2-(chloromethyl)pentylcyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-2-5-11(9-12)8-10-6-3-4-7-10/h10-11H,2-9H2,1H3 |
InChIキー |
UMQIFMAGWGZOPC-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC1CCCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


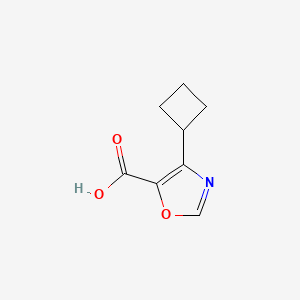
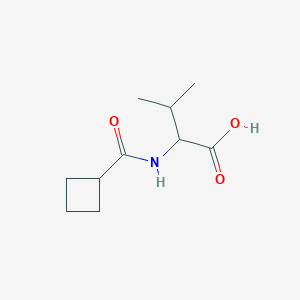
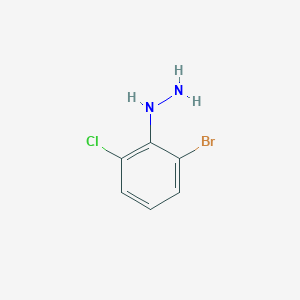
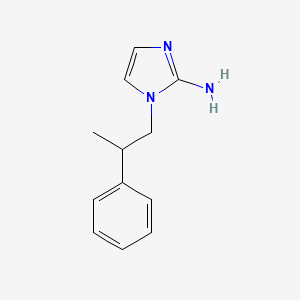
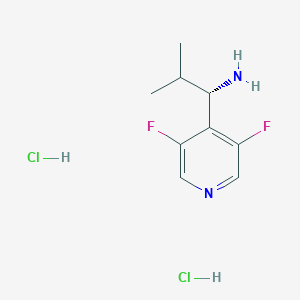
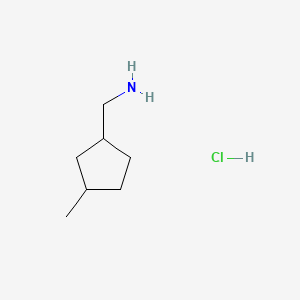
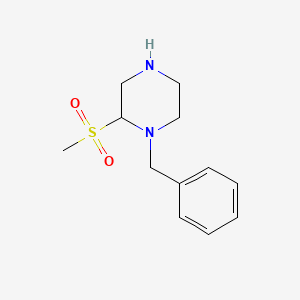
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)
